3-Bromo-5-methylpyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFGEDISONEYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694175 | |

| Record name | 3-Bromo-5-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211515-68-2 | |

| Record name | 3-Bromo-5-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-methylpyridine-2-carboxylic acid

CAS Number: 1211515-68-2

This technical guide provides a comprehensive overview of 3-Bromo-5-methylpyridine-2-carboxylic acid, a key building block for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemical Properties and Identifiers

This compound, also known as 3-Bromo-5-methylpicolinic acid, is a substituted pyridine derivative. Its chemical structure incorporates a bromine atom, a methyl group, and a carboxylic acid function on the pyridine ring, making it a versatile intermediate for further chemical modifications.

| Property | Value | Reference(s) |

| CAS Number | 1211515-68-2 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1][3] |

| Molecular Weight | 216.03 g/mol | [1][4] |

| Appearance | White solid | [1] |

| Synonyms | 3-Bromo-5-methylpicolinic acid, 3-Bromo-2-carboxy-5-methylpyridine | [1] |

| Purity | Typically ≥97% | [1] |

Synthesis and Purification

While specific, detailed reaction protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a common and logical synthetic route involves the selective bromination of 5-methylpyridine-2-carboxylic acid.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially available 5-methylpyridine.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-5-methylpyridine-2-carboxylic acid. Due to the limited availability of explicit quantitative data in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics, providing a foundational framework for laboratory investigation.

Core Physical Properties

This compound, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and organic synthesis. Its physical properties are fundamental to its handling, reactivity, and application in further research and development.

Table 1: Summary of Physical Properties for this compound

| Property | Data | Citations |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][3][4][5] |

| Molecular Weight | 216.03 g/mol | [1][2][5] |

| Appearance | White solid | [5] |

| CAS Number | 1211515-68-2 | [1][2][6][7] |

| Melting Point | Not Available | [6] |

| Boiling Point | Not Available | [6] |

| Solubility | Not Available | |

| pKa | Not Available |

Synonyms: 3-Bromo-5-methylpicolinic acid, 3-Bromo-2-carboxy-5-methylpyridine.[4][5]

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is not extensively documented, the following are established methodologies for determining the primary physical properties of similar organic carboxylic acids.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range.

Methodology: Capillary Melting Point Apparatus (e.g., MelTemp or Thiele Tube)

-

Sample Preparation: A small, dry sample of this compound is finely powdered. The open end of a capillary tube is jabbed into the powder and the tube is inverted and tapped to pack the solid into the sealed end to a height of 2-3 mm.[8]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.[9] For a Thiele tube, the capillary is attached to a thermometer.[8]

-

Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.[8]

-

Observation: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is the end of the range.[8] For a pure compound, this range should be narrow (0.5-1.5 °C). A broad melting range often indicates the presence of impurities.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Methodology: Gravimetric Analysis

-

Equilibrium Saturation: A supersaturated solution of this compound is prepared in a known volume of a specific solvent (e.g., water, ethanol, dichloromethane) in a sealed container.

-

Temperature Control: The solution is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Extraction: A known volume of the clear, saturated supernatant is carefully withdrawn using a filtered syringe pre-heated to the experimental temperature.

-

Solvent Evaporation: The extracted solution is transferred to a pre-weighed container, and the solvent is evaporated completely under controlled conditions (e.g., in a vacuum oven).

-

Mass Determination: The container with the solid residue is weighed again. The difference in mass corresponds to the amount of dissolved solute.

-

Calculation: The solubility is then calculated and expressed in terms of g/100 mL or mol/L.

For pyridine carboxylic acids, solubility is expected to be higher in polar solvents due to the presence of the carboxylic acid and the nitrogen atom in the pyridine ring, which can participate in hydrogen bonding.[10][11] The pH of aqueous solutions will also significantly influence solubility.[10]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low, to create a solution of known concentration (e.g., 10⁻⁴ M).[12]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution.[13]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized.[12][14]

Logical Workflow for Physical Property Characterization

The determination of the physical properties of a novel or sparsely characterized compound like this compound follows a logical progression. The workflow begins with the synthesis and purification of the compound, followed by a series of analytical tests to ascertain its fundamental physical constants.

Workflow for Physical Property Characterization.

Signaling Pathways and Experimental Workflows

A thorough review of the available scientific literature did not yield any specific signaling pathways or established experimental workflows in which this compound is a key component. Its structural similarity to other pyridine carboxylic acids suggests potential applications as a building block in the synthesis of bioactive molecules, such as enzyme inhibitors or receptor antagonists.[15] Further research is required to elucidate its biological activity and potential therapeutic applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 1211515-68-2 [amp.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. chemwhat.com [chemwhat.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. mdpi.com [mdpi.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-5-methylpyridine-2-carboxylic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methylpyridine-2-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including a carboxylic acid group, a bromine atom, and a methyl group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and characterization.

Core Compound Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 216.03 g/mol | [1][2][4] |

| CAS Number | 1211515-68-2 | [1][2] |

| Appearance | White solid | [1][2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 2-8°C under inert gas | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the direct bromination of 5-methylpyridine-2-carboxylic acid.[1]

Materials:

-

5-methylpyridine-2-carboxylic acid

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve 5-methylpyridine-2-carboxylic acid in dichloromethane.

-

Add N-bromosuccinimide (NBS) as the brominating agent to the solution.

-

Introduce a catalytic amount of azobisisobutyronitrile (AIBN) to initiate the reaction.

-

The reaction is typically stirred at a controlled temperature to ensure selective bromination at the 3-position of the pyridine ring.

-

Reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve washing with aqueous solutions to remove unreacted reagents and byproducts.

-

The crude product is then purified, commonly by recrystallization or column chromatography, to yield pure this compound.

Compound Characterization Workflow

The structural confirmation and purity assessment of the synthesized this compound are critical. The following logical workflow outlines the key analytical steps.

References

An In-depth Technical Guide to 3-Bromo-5-methylpyridine-2-carboxylic Acid

This technical guide provides a comprehensive overview of 3-Bromo-5-methylpyridine-2-carboxylic acid, a substituted pyridine derivative of interest in chemical synthesis and potential pharmaceutical applications. This document details its chemical identity, physicochemical properties, and key experimental protocols for its synthesis, tailored for researchers, scientists, and professionals in drug development.

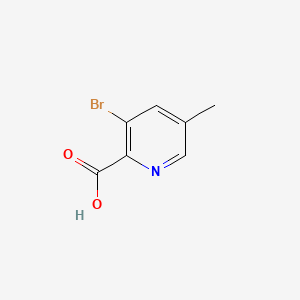

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is also known by synonyms such as 3-Bromo-5-methylpicolinic acid and 3-Bromo-2-carboxy-5-methylpyridine.[2][3][4] The chemical structure consists of a pyridine ring substituted with a bromine atom at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position.

Below is a diagram illustrating the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [2][3] |

| Molecular Weight | 216.03 g/mol | [2][3][5] |

| CAS Number | 1211515-68-2 | [1][3] |

| Appearance | White solid | [3] |

| Purity | 97% | [3] |

| InChIKey | BAFGEDISONEYIX-UHFFFAOYSA-N | [2][4] |

| SMILES | CC1=CC(=C(N=C1)C(=O)O)Br | [2] |

Synthesis Protocols

The synthesis of pyridine carboxylic acids and their derivatives is a fundamental process in organic chemistry, often serving as key intermediates in the preparation of more complex molecules.

A. Synthesis of 5-Bromo-3-methylpyridine-2-carboxylic acid (Isomer)

A common synthetic route for a structural isomer, 5-bromo-3-methylpyridine-2-carboxylic acid, involves the hydrolysis of the corresponding nitrile. While not the exact compound of focus, this protocol illustrates a general strategy that could be adapted.

-

Step 1: Hydrolysis of 5-bromo-3-methylpyridine-2-carbonitrile

-

Dissolve 5-bromo-3-methylpyridine-2-carbonitrile (3.9 g, 20 mmol) in ethanol (30 mL).

-

Add 6.0 M aqueous sodium hydroxide solution (15 mL).

-

Stir the reaction mixture at 80 °C for 1.5 hours.

-

Monitor the reaction for completion.

-

Concentrate the reaction mixture and dilute it with water.

-

Extract the aqueous phase with ethyl acetate to remove any non-acidic impurities.

-

Acidify the aqueous phase to a pH of 2-3 with hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.[6]

-

The following diagram outlines the workflow for this synthesis.

Caption: Experimental workflow for the synthesis of an isomeric compound.

B. General Considerations for Synthesis of this compound

A plausible synthetic route for this compound could involve the bromination of 5-methylpyridine-2-carboxylic acid.[4] This electrophilic aromatic substitution would likely use a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.[4] The regioselectivity of the bromination would be a critical factor to control to ensure the desired isomer is obtained.

Biological and Pharmaceutical Relevance

While specific biological activity data for this compound is not extensively documented in the provided search results, related structures have shown significant pharmaceutical potential. For instance, a derivative, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a component of a potent antagonist for dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors.[7] This suggests that the bromo-methyl-pyridine carboxylic acid scaffold could be a valuable pharmacophore for developing novel therapeutics targeting these receptors, which are implicated in various neurological and psychiatric disorders. Further research into the biological effects of this compound and its derivatives is warranted.

References

- 1. This compound - C7H6BrNO2 | CSSB00010113388 [chem-space.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 1211515-68-2 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1 [chemicalbook.com]

- 7. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-Bromo-5-methylpyridine-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3-Bromo-5-methylpyridine-2-carboxylic acid in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages solubility data from its parent compound, picolinic acid (pyridine-2-carboxylic acid), to provide valuable estimations. Furthermore, it outlines detailed experimental protocols for determining solubility, ensuring that researchers can ascertain precise values for their specific applications.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the extent to which a compound (solute) can dissolve in a solvent to form a homogeneous solution. In the context of drug development and chemical research, understanding the solubility of a compound like this compound is critical for:

-

Reaction Chemistry: Ensuring that reactants are in the same phase for optimal reaction kinetics.

-

Purification: Selecting appropriate solvents for crystallization and removal of impurities.

-

Formulation: Developing stable and effective dosage forms for pharmaceutical applications.

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.

The solubility of a compound is influenced by several factors, including the chemical structure of the solute and solvent, temperature, and pH. The principle of "like dissolves like" is a useful qualitative predictor, suggesting that polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents.

Estimated Solubility of this compound

Picolinic acid is moderately soluble in water and shows good solubility in various organic solvents, including alcohols, ethers, and chloroform.[1] A 2023 study provided quantitative solubility data for picolinic acid in several polar solvents at various temperatures, which is summarized in the table below.[2] This data serves as a valuable reference point for estimating the solubility of this compound. It is anticipated that the bromo and methyl substitutions may slightly decrease solubility in highly polar solvents like water and increase solubility in less polar organic solvents compared to picolinic acid.

Table 1: Quantitative Solubility of Picolinic Acid (Pyridine-2-carboxylic acid) in g/kg of Solvent [2]

| Temperature (°C) | Water | Ethanol | Acetonitrile |

| 20 | ~862.5 | ~57.1 | ~17.0 |

| 25 | Data not available | Data not available | Data not available |

| 30 | Data not available | Data not available | Data not available |

| 35 | Data not available | Data not available | Data not available |

| 40 | Data not available | Data not available | Data not available |

| 45 | Data not available | Data not available | Data not available |

| 50 | Data not available | Data not available | Data not available |

Note: The original data was provided in mole fraction and has been converted to an approximate g/kg value for easier interpretation. The solubility of picolinic acid is significantly higher in water compared to ethanol and acetonitrile.[2]

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain precise solubility data for this compound, a standardized experimental protocol is essential. The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Spatula

-

Vials or flasks with airtight seals

-

Syringe with a solvent-resistant filter (e.g., 0.45 µm PTFE)

-

Pre-weighed sample containers

-

Drying oven or rotary evaporator

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter. It is critical to avoid aspirating any solid particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

Mass Determination: Dispense the filtered solution into a pre-weighed, dry sample container. Record the exact mass of the solution.

-

Solvent Evaporation: Place the container in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, use a rotary evaporator to remove the solvent.

-

Final Weighing: Once the solvent has completely evaporated, cool the container in a desiccator to room temperature and weigh it again. The difference between this mass and the initial mass of the container gives the mass of the dissolved solid.

Calculation:

The solubility (S) can be expressed in various units, such as g/L, g/kg of solvent, or mole fraction.

-

Solubility in g/L: S (g/L) = (Mass of dissolved solid in g) / (Volume of solution withdrawn in L)

-

Solubility in g/kg of solvent: S (g/kg solvent) = (Mass of dissolved solid in g) / (Mass of solvent in kg)

Mass of solvent = Mass of solution - Mass of dissolved solid

Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: General workflow for the grav-imetric determination of solubility.

Conclusion

While direct quantitative solubility data for this compound remains to be published, a strong estimation of its behavior in organic solvents can be made based on the properties of its parent compound, picolinic acid. It is expected to exhibit good solubility in polar organic solvents. For applications requiring precise solubility values, the detailed gravimetric method provided in this guide offers a robust experimental protocol. This information is intended to empower researchers and drug development professionals in their handling and application of this important chemical entity.

References

Spectroscopic Data for 3-Bromo-5-methylpyridine-2-carboxylic acid Unavailable

A comprehensive search for the ¹H NMR and ¹³C NMR spectral data of 3-Bromo-5-methylpyridine-2-carboxylic acid has yielded no publicly available experimental or predicted datasets. As a result, the creation of an in-depth technical guide on this topic is not possible at this time.

The requested technical guide, intended for researchers, scientists, and drug development professionals, necessitates detailed quantitative NMR data, including chemical shifts (δ), coupling constants (J), and integration values. This foundational information is crucial for the structural elucidation and characterization of the molecule. Without access to either experimental spectra or reliable predicted data, a meaningful analysis and presentation in the form of structured tables and explanatory diagrams, as per the user's core requirements, cannot be performed.

The search for experimental protocols for the NMR analysis of this compound was also unsuccessful, as no publications detailing its synthesis and characterization with associated NMR data could be located.

While information on related compounds, such as isomers and derivatives, is available, this data is not transferable to the specific substitution pattern of this compound. The precise arrangement of the bromo, methyl, and carboxylic acid groups on the pyridine ring significantly influences the electronic environment of each proton and carbon atom, leading to a unique NMR fingerprint.

Therefore, until the ¹H NMR and ¹³C NMR spectra of this compound are acquired and made publicly available, the development of the requested in-depth technical guide remains unfeasible.

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-methylpyridine-2-carboxylic Acid

For Immediate Release

[City, State] – December 29, 2025 – In the intricate world of drug discovery and development, a profound understanding of molecular structure and behavior is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into the composition and fragmentation of novel chemical entities. This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation pathways of 3-Bromo-5-methylpyridine-2-carboxylic acid, a substituted pyridine derivative of interest to researchers and scientists in the pharmaceutical and chemical industries.

Core Molecular Profile

This compound possesses the molecular formula C7H6BrNO2 and a molecular weight of approximately 216.03 g/mol .[1][2][3][4] The presence of bromine is a key feature, as its isotopic pattern (79Br and 81Br in nearly equal abundance) will result in characteristic M and M+2 peaks for the molecular ion and any bromine-containing fragments.[5]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron ionization (EI) is a hard ionization technique that typically induces extensive fragmentation, providing a detailed molecular fingerprint. The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the lability of the carboxylic acid group and the carbon-bromine bond.

A primary and highly favored fragmentation route for carboxylic acids involves the loss of the hydroxyl radical (•OH), resulting in a fragment with a mass loss of 17 Da. This is followed by the subsequent loss of a carbon monoxide (CO) molecule, a common fragmentation for acylium ions, leading to a further mass reduction of 28 Da.[6]

Another significant fragmentation pathway for carboxylic acids is the direct loss of the entire carboxyl group (•COOH), corresponding to a mass loss of 45 Da.[7]

The carbon-bromine bond is also susceptible to cleavage, leading to the loss of a bromine radical (•Br). This would result in a significant mass loss of 79 or 81 Da, depending on the bromine isotope.

The pyridine ring itself can undergo cleavage, although this often requires higher energy and results in smaller fragment ions.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The m/z values are calculated based on the monoisotopic mass of the most abundant isotopes (12C, 1H, 14N, 16O, 79Br).

| Proposed Fragment Ion | Neutral Loss | Predicted m/z (for 79Br) | Predicted m/z (for 81Br) | Notes |

| [M]+• | - | 215 | 217 | Molecular Ion |

| [M - •OH]+ | •OH | 198 | 200 | Loss of hydroxyl radical from the carboxylic acid group. |

| [M - •OH - CO]+ | •OH, CO | 170 | 172 | Subsequent loss of carbon monoxide. |

| [M - •COOH]+ | •COOH | 170 | 172 | Direct loss of the carboxyl group. |

| [M - •Br]+ | •Br | 136 | - | Loss of the bromine radical. |

| [C5H4N]+ | C2H2O2, Br• | 78 | - | A potential smaller fragment from ring cleavage and other losses.[5] |

Visualizing the Fragmentation Cascade

To elucidate the logical relationships between the parent molecule and its predicted fragments, a fragmentation pathway diagram has been generated using the DOT language.

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocols

While a specific protocol for this molecule is not available, a general methodology for analyzing a solid crystalline sample like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is provided below. This protocol is based on standard practices for similar aromatic carboxylic acids.

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

-

If the compound is not readily volatile, derivatization to a more volatile ester (e.g., methyl ester) may be necessary. This can be achieved by reacting the sample with a methylating agent like diazomethane or trimethylsilyldiazomethane.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: A suitable solvent delay should be set to prevent the filament from being saturated by the solvent peak.

For Electrospray Ionization (ESI-MS), which is a softer ionization technique, the compound would be dissolved in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode) and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation.[8] ESI would likely produce a prominent protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode, with fragmentation induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

This in-depth guide provides a foundational understanding of the expected mass spectrometric behavior of this compound, serving as a valuable resource for researchers in the field. Experimental verification of these predicted pathways will be crucial for the definitive structural elucidation of this compound.

References

- 1. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 5-BROMO-3-METHYLPYRIDINE-2-CARBOXYLIC ACID | CAS 886365-43-1 [matrix-fine-chemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Unexplored Landscape: A Technical Guide to the Biological Potential of 3-Bromo-5-methylpyridine-2-carboxylic Acid Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 2025

Abstract

This technical guide serves as an in-depth exploration of the biological activities associated with 3-bromo-5-methylpyridine-2-carboxylic acid and its derivatives. The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic placement of substituents, such as a bromine atom, a methyl group, and a carboxylic acid moiety, on this heterocyclic scaffold presents a compelling avenue for the discovery of novel bioactive compounds. However, a comprehensive review of the current scientific literature reveals that the specific core structure of this compound remains a largely uncharted territory in terms of its biological potential.

This document acknowledges the current scarcity of direct research on this particular molecular framework. In light of this, we will extrapolate from structurally related pyridine carboxylic acid derivatives to provide a forward-looking perspective on potential therapeutic applications, including antimicrobial, anticancer, and herbicidal activities. This guide will also present generalized experimental protocols and conceptual workflows to aid researchers in the systematic investigation of this promising, yet under-explored, class of compounds.

Introduction: The Pyridine Carboxylic Acid Scaffold

Pyridine carboxylic acids and their derivatives are a well-established class of compounds with a broad spectrum of biological activities. They are key components in a variety of pharmaceuticals and agrochemicals. The electronic properties and steric arrangement of substituents on the pyridine ring play a crucial role in their pharmacological and toxicological profiles. The core structure of this compound combines several key features: the electron-withdrawing carboxylic acid group, the halogen bond-donating bromine atom, and the lipophilic methyl group, which together are anticipated to modulate the molecule's interaction with biological targets.

While direct studies on this compound derivatives are limited, research on analogous compounds suggests potential for enzyme inhibition and other cellular effects. This guide aims to bridge the existing knowledge gap by providing a framework for future research endeavors.

Potential Biological Activities: An Extrapolative Overview

Based on the biological activities reported for structurally similar pyridine and benzofuran carboxylic acid derivatives, the following areas represent promising avenues of investigation for this compound derivatives.

Antimicrobial Activity

Pyridine-based compounds have a long history as antimicrobial agents. The introduction of a halogen atom, such as bromine, can enhance the antimicrobial potency of a molecule. It is hypothesized that derivatives of this compound could exhibit activity against a range of microbial pathogens.

Table 1: Exemplary Antimicrobial Activity Data for Related Carboxylic Acid Derivatives

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |

| Benzofuran Carboxylic Acid Derivatives | Staphylococcus aureus | 50 - 200 | [1] |

| Benzofuran Carboxylic Acid Derivatives | Candida albicans | 100 | [1] |

| Pyridine-based Thioureas | Staphylococcus aureus | 31.25 - 62.5 | [2] |

| Pyridine-based Thioureas | Escherichia coli | 31.25 - 62.5 | [2] |

Note: This table presents data from related compound classes to suggest potential activity ranges for novel derivatives.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival. The cytotoxic potential of novel this compound derivatives against various cancer cell lines warrants investigation. For instance, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have shown promising anticancer activity.

Table 2: Exemplary Anticancer Activity Data for Related Carboxylic Acid Amide Derivatives

| Compound Class | Cell Line | Activity (IC50 in µM) | Reference |

| Substituted 3-methyl-benzofuran-2-carboxylic acid amides | A549 (Lung Cancer) | 0.858 | [3] |

| Substituted 3-methyl-benzofuran-2-carboxylic acid amides | MCF7 (Breast Cancer) | 2.07 | [3] |

Note: This table provides examples from a related class of compounds to indicate potential potency.

Herbicidal Activity

Carboxylic acid derivatives are extensively utilized in the agricultural sector as herbicides. These compounds often act by inhibiting key enzymes in plant metabolic pathways. The structural features of this compound suggest that its derivatives could be explored for their potential as novel herbicides.

Experimental Protocols: A General Framework

Detailed experimental protocols for the biological evaluation of this compound derivatives are not yet established in the literature. However, standardized assays commonly used for screening similar compounds can be adapted.

General Synthesis of Amide Derivatives

A common synthetic route to prepare amide derivatives from a carboxylic acid involves the following conceptual steps:

Caption: General workflow for the synthesis of amide derivatives.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Conceptual Signaling Pathways and Mechanisms of Action

As there is no specific research on the signaling pathways affected by this compound derivatives, we present a generalized diagram illustrating a hypothetical mechanism of action for a novel enzyme inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Future Directions and Conclusion

The field of medicinal chemistry is in constant need of novel molecular scaffolds to address unmet medical needs. While the biological activity of this compound and its derivatives is currently underexplored, the structural alerts and the known bioactivities of related compounds suggest that this is a promising area for future research.

It is recommended that future work should focus on:

-

The synthesis of a diverse library of derivatives, particularly amides and esters.

-

Broad-spectrum screening for antimicrobial and anticancer activities.

-

Herbicidal activity screening.

-

Mechanistic studies to identify the molecular targets of any active compounds.

References

The Cornerstone of Modern Drug Discovery: A Technical Guide to 3-Bromo-5-methylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methylpyridine-2-carboxylic acid has emerged as a pivotal intermediate in the synthesis of a diverse range of high-value pharmaceutical compounds. Its unique structural features, including a strategically positioned bromine atom, a methyl group, and a carboxylic acid on a pyridine scaffold, offer medicinal chemists a versatile platform for generating complex molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this key building block, with a focus on its role in the development of novel therapeutics, including protein degraders, BACE1 inhibitors, and receptor antagonists.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure and key properties are summarized in the table below. It is important to note that this compound is sometimes referred to as 5-Bromo-3-methylpyridine-2-carboxylic acid, with CAS numbers 1211515-68-2 and 886365-43-1 being associated with it. For clarity, this guide will use the IUPAC name this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Bromo-5-methylpicolinic acid, 5-Bromo-3-methylpyridine-2-carboxylic acid | [2][3] |

| CAS Number | 1211515-68-2, 886365-43-1 | [4][5] |

| Molecular Formula | C₇H₆BrNO₂ | [2] |

| Molecular Weight | 216.03 g/mol | [2] |

| Appearance | White solid | [2] |

| Purity | Typically ≥95-97% | [2] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C | [3] |

Synthesis of this compound: An Experimental Workflow

A common and efficient synthetic route to this compound involves a multi-step process starting from readily available precursors. The following workflow outlines a typical experimental protocol.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-methylpyridine from 3-Nitro-5-methylpyridine [6]

-

Materials: 3-Nitro-5-methylpyridine, Palladium on carbon (Pd/C), Methanol.

-

Procedure: 3-Nitro-5-methylpyridine is dissolved in methanol. A catalytic amount of Pd/C is added to the solution. The mixture is then subjected to hydrogenation. Upon completion of the reaction, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield 3-amino-5-methylpyridine.

Step 2: Synthesis of 3-Bromo-5-methylpyridine from 3-Amino-5-methylpyridine [6]

-

Materials: 3-Amino-5-methylpyridine, Hydrobromic acid (HBr), Sodium nitrite (NaNO₂), Liquid bromine (Br₂).

-

Procedure: 3-Amino-5-methylpyridine is first treated with an acid to form a salt. The mixture is cooled to between -10°C and 0°C. Liquid bromine is added dropwise, followed by the dropwise addition of an aqueous solution of sodium nitrite. After the addition is complete, the pH of the solution is adjusted to be alkaline. The product is then extracted, dried, and concentrated to give 3-bromo-5-methylpyridine.

Step 3 & 4: Synthesis of this compound from 3-Bromo-5-methylpyridine-2-carbonitrile [7]

-

Note: The direct conversion of 3-bromo-5-methylpyridine to the carboxylic acid can be challenging. A more controlled and higher-yielding approach involves the introduction of a nitrile group followed by hydrolysis.

-

Step 3 (Cyanation - Representative Procedure): 3-Bromo-5-methylpyridine is reacted with a cyanide source, such as zinc cyanide, in the presence of a palladium catalyst, like tetrakis(triphenylphosphine)palladium(0), in an appropriate solvent to yield 3-Bromo-5-methylpyridine-2-carbonitrile.

-

Step 4 (Hydrolysis):

-

Materials: 3-Bromo-5-methylpyridine-2-carbonitrile (3.9 g, 20 mmol), Ethanol (30 mL), 6.0 M aqueous sodium hydroxide solution (15 mL).

-

Procedure: 3-Bromo-5-methylpyridine-2-carbonitrile is dissolved in ethanol, followed by the addition of the aqueous sodium hydroxide solution. The reaction mixture is stirred at 80°C for 1.5 hours. Upon completion, the reaction mixture is concentrated, diluted with water, and extracted with ethyl acetate. The aqueous phase is then acidified to a pH of 2-3 with hydrochloric acid, and the product is extracted with ethyl acetate. The organic phase is washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a yellow solid.

-

Yield: 4.2 g (98%).[7]

-

Applications in Pharmaceutical Development

This compound is a versatile intermediate used in the synthesis of several classes of therapeutic agents.

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. This compound serves as a key building block for the synthesis of ligands that bind to E3 ubiquitin ligases, a critical component of PROTACs.

Caption: General mechanism of action for PROTACs.

The pyridinecarboxylic acid moiety can be functionalized to create a linker that connects to a ligand for a target protein. This modular design allows for the development of highly specific protein degraders for therapeutic intervention in various diseases, including cancer.[8]

BACE1 Inhibitors for Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[9] this compound is used to synthesize potent BACE1 inhibitors. The pyridine nitrogen and carboxylic acid can interact with the active site of the enzyme, while the bromo and methyl groups can be modified to optimize potency, selectivity, and pharmacokinetic properties.[10][11]

Caption: BACE1 signaling pathway in Alzheimer's disease.

Dopamine D2 and Serotonin 3 (5-HT3) Receptor Antagonists

Dopamine D2 and serotonin 3 receptors are important targets for the treatment of various central nervous system disorders, including schizophrenia and chemotherapy-induced nausea and vomiting. The pyridine scaffold of this compound is a common feature in many D2 and 5-HT3 receptor antagonists. The carboxylic acid can be converted to an amide or other functional groups to interact with the receptor binding pocket, while the bromo and methyl groups provide handles for further chemical modification to fine-tune the pharmacological profile.[12][13]

Caption: Simplified signaling pathways for Dopamine D2 and Serotonin 3 receptors.

Conclusion

This compound is a highly valuable and versatile intermediate in modern pharmaceutical research and development. Its utility in the synthesis of cutting-edge therapeutics such as PROTACs, as well as established drug classes like BACE1 inhibitors and receptor antagonists, underscores its importance. The synthetic routes to this compound are well-established, providing a reliable supply for drug discovery programs. As the demand for novel and more effective treatments for a range of diseases continues to grow, the role of key building blocks like this compound will undoubtedly expand, solidifying its status as a cornerstone of medicinal chemistry.

References

- 1. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 1211515-68-2 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 886365-43-1・5-Bromo-3-methylpyridine-2-carboxylic Acid・354-32841・350-32843[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1 [chemicalbook.com]

- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 1,4-dihydropyridine derivatives as BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Bromo-5-methylpyridine-2-carboxylic acid for Researchers and Drug Development Professionals

SMILES String: CC1=CC(=C(N=C1)C(=O)O)Br

This technical guide provides a comprehensive overview of 3-Bromo-5-methylpyridine-2-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic route with a detailed experimental protocol, and explores its potential biological significance through the lens of related compounds and their interactions with key signaling pathways.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in experimental settings, including solubility and stability assessments.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][3][4][5] |

| Molecular Weight | 216.03 g/mol | [1][2][3][4] |

| Appearance | White solid | [1] |

| SMILES | CC1=CC(=C(N=C1)C(=O)O)Br | [5][6] |

| CAS Number | 1211515-68-2 | [1][2][3][4][5] |

Synthesis and Experimental Protocols

Experimental Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methylpyridine from 3-Amino-5-methylpyridine

This procedure is adapted from a patented method for the synthesis of similar bromo-pyridines.[7]

-

Preparation of the Diazonium Salt: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 3-amino-5-methylpyridine in 48% hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a saturated aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. An evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete reaction.

-

Work-up and Purification: Cool the reaction mixture and neutralize it with a sodium hydroxide solution until it is basic.

-

Subject the mixture to steam distillation to isolate the crude 3-bromo-5-methylpyridine.

-

Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-5-methylpyridine.

Step 2: Carboxylation of 3-Bromo-5-methylpyridine

This is a standard method for the introduction of a carboxylic acid group onto an aromatic ring.

-

Lithiation: In a flame-dried, three-necked flask under an inert atmosphere of argon or nitrogen, dissolve the 3-bromo-5-methylpyridine obtained from Step 1 in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature at -78 °C. The formation of the lithiated pyridine intermediate is typically indicated by a color change. Stir the mixture at this temperature for 1-2 hours.

-

Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours while maintaining the temperature at -78 °C. Alternatively, the reaction mixture can be poured over crushed dry ice.

-

Work-up and Purification: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of water.

-

Make the aqueous layer acidic (pH 2-3) by the addition of dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Potential Biological Activity and Signaling Pathways

While no specific biological activity data for this compound has been identified in the searched literature, the pyridine carboxylic acid scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition.[8][9]

A structurally related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described as a potent antagonist of dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors. This suggests that this compound could potentially interact with these or other G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Quantitative Data for Structurally Related Pyridine Derivatives

To provide context for the potential bioactivity of this compound, Table 2 summarizes the reported activities of some related pyridine derivatives against various biological targets.

| Compound | Target | Activity (IC₅₀) | Source |

| Compound 2g (a pyridine derivative) | Plasmodium falciparum RKL9 (CQ-resistant) | 0.0402 µM | [10] |

| Diclofenac (a known KMO inhibitor) | Kynurenine 3-monooxygenase (KMO) | 64.8 µM (KD) | [8] |

Note: The data in this table is for structurally related or functionally relevant compounds and is intended to be illustrative of the potential for this class of molecules. No direct activity data for this compound was found.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are GPCRs that are key targets for antipsychotic medications.[11] Their activation typically leads to the inhibition of adenylyl cyclase through the Gαi/o subunit, reducing intracellular cAMP levels. They can also signal through β-arrestin pathways.[11][12]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound CAS#: 1211515-68-2 [amp.chemicalbook.com]

- 6. 3-溴-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 3-Bromo-5-methylpyridine-2-carboxylic Acid for Researchers and Drug Development Professionals

Introduction: 3-Bromo-5-methylpyridine-2-carboxylic acid is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a methyl group on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, commercial availability, and potential applications, with a focus on its role in the development of novel therapeutics, particularly as an intermediate for inhibitors of soluble epoxide hydrolase (sEH).

Chemical Properties and Commercial Availability

This compound is a white to off-white solid at room temperature. Below is a summary of its key chemical data and a list of commercial suppliers.

| Property | Data | Reference |

| CAS Number | 1211515-68-2 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Purity | ≥95% to 97% | [2] |

| Physical Appearance | White solid | [2] |

| Storage Conditions | Room temperature or under inert gas (2-8°C) | [1] |

Table 1: Physicochemical Properties of this compound

Commercial Suppliers:

A number of chemical suppliers offer this compound for research and development purposes. The following table lists some of the key vendors.

| Supplier | Purity Specification |

| Alfa Chemistry | Not specified |

| Apollo Scientific | 97% |

| CymitQuimica | 97% |

| CP Lab Chemicals | min 95% |

Table 2: Commercial Suppliers of this compound

Application in Drug Discovery: Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs)[3][4][5]. Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for managing hypertension, inflammation, and neuropathic pain[3][6].

The structure of this compound makes it an attractive starting material for the synthesis of sEH inhibitors. The carboxylic acid group can be readily converted to amides or ureas, which are known to interact with the catalytic site of sEH[3][5]. The bromine atom provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups to explore the inhibitor's structure-activity relationship (SAR)[2].

Below is a diagram illustrating the role of sEH in the arachidonic acid signaling pathway and the therapeutic potential of its inhibition.

Caption: Role of sEH in the arachidonic acid pathway and the effect of sEH inhibition.

Experimental Protocols

Synthesis of 5-Bromo-3-methylpyridine-2-carboxylic Acid

This protocol describes the synthesis of the isomeric 5-Bromo-3-methylpyridine-2-carboxylic acid from its corresponding nitrile, which can be adapted for similar pyridine carboxylic acids.

Materials:

-

5-bromo-3-methylpyridine-2-carbonitrile

-

Ethanol

-

6.0 M aqueous sodium hydroxide solution

-

Water

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (to adjust pH)

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-bromo-3-methylpyridine-2-carbonitrile (e.g., 3.9 g, 20 mmol) in ethanol (30 mL).

-

Add 6.0 M aqueous sodium hydroxide solution (15 mL) to the reaction mixture.

-

Stir the mixture at 80 °C for 1.5 hours.

-

Monitor the reaction completion using an appropriate method (e.g., TLC or LC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dilute the residue with water and perform a liquid-liquid extraction with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Acidify the aqueous phase to a pH of 2-3 with hydrochloric acid.

-

Extract the product from the acidified aqueous phase with ethyl acetate.

-

Wash the combined organic phases with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the solid product.

General Protocol for Suzuki-Miyaura Coupling of Bromopyridines

This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromopyridine with an arylboronic acid, a key step in diversifying the structure of potential sEH inhibitors.

Materials:

-

This compound (or its ester derivative) (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Water and Brine for workup

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

In a dry reaction vessel (e.g., a Schlenk flask), combine this compound (or its ester), the arylboronic acid, and the base.

-

Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

-

Add the palladium catalyst to the reaction vessel under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Logical Workflow for sEH Inhibitor Synthesis

The following diagram illustrates a logical workflow for the synthesis and evaluation of a potential sEH inhibitor starting from this compound.

Caption: Synthetic and evaluation workflow for a novel sEH inhibitor.

References

- 1. Synthesis and evaluation of isoquinolinyl and pyridinyl-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase to alleviate orofacial hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 3-Bromo-5-methylpyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 3-Bromo-5-methylpyridine-2-carboxylic acid (CAS No: 1211515-68-2). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

Hazard Statements (H-phrases):

| Code | Statement |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1] |

Precautionary Statements (P-phrases):

| Code | Statement |

| P261 | Avoid breathing dust/fumes.[1] |

| P264 | Wash all exposed external body areas thoroughly after handling.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Toxicological Information

Detailed toxicological data for this compound is not widely available. However, based on its classification, it is known to cause irritation upon contact.

-

Inhalation: May cause respiratory tract irritation.[1] Good hygiene practice requires that exposure be kept to a minimum and that suitable control measures be used in an occupational setting.[1]

-

Skin Contact: Causes skin irritation.[1] Prolonged contact should be avoided.

-

Eye Contact: Can cause serious eye irritation and damage in some individuals.[1]

-

Ingestion: The material has not been classified as harmful by ingestion by EC Directives, but ingestion should always be avoided.[1]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

-

Do not eat, drink, or smoke when handling this product.[1]

-

Avoid all personal contact, including inhalation of dust.[1]

-

Use in a well-ventilated area to prevent the concentration of dust in the air.[1]

-

Wear appropriate personal protective equipment (PPE), as detailed in the section below.[1]

-

Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

-

Contaminated work clothes should be laundered separately before reuse.[1]

Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][2]

-

Recommended storage temperature is between 2-8°C.[1]

-

Protect containers from physical damage and check regularly for leaks.[1]

-

Store away from incompatible materials and foodstuff containers.[1] While specific incompatibilities are not listed, it is good practice to store it away from strong oxidizing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Recommendation |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |

| Body Protection | Laboratory coat or other protective clothing to prevent skin contact.[1] |

| Respiratory Protection | A dust respirator should be used if dust is generated.[1] |

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual from the contaminated area to fresh air. If respiratory symptoms occur, seek medical attention.[3] |

| Skin Contact | Immediately flush the affected skin and hair with running water and soap, if available.[1] Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately wash out with fresh running water.[1] Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye.[1] Seek immediate medical attention without delay.[1][3] |

| Ingestion | Rinse mouth with water.[2] Immediately give a glass of water.[1] First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[1] |

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill Cleanup Protocol:

-

Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

-

Assess the Spill: Determine the extent of the spill and if it can be managed by laboratory personnel. For large spills, contact emergency services.

-

Don Appropriate PPE: Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]

-

Contain the Spill: Use dry clean-up procedures and avoid generating dust.[1]

-

Clean Up:

-

Decontaminate the Area: Wash the spill area with large amounts of water and prevent runoff into drains.[1]

-

Dispose of Waste: Dispose of the contained waste and any contaminated cleaning materials according to local, state, and federal regulations.

Caption: Workflow for handling a chemical spill.

Firefighting Measures

This compound is non-combustible and not considered a significant fire risk.[1] However, containers may burn in a fire.[1]

-

Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher which may be used.[1]

-

Firefighting Procedures:

-

Hazardous Combustion Products: May emit corrosive fumes.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains, waterways, or the soil.[2] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[2]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to the recommended safety protocols.

References

Methodological & Application

Synthesis of 3-Bromo-5-methylpyridine-2-carboxylic acid from 5-bromo-3-methylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Bromo-5-methylpyridine-2-carboxylic acid from 5-bromo-3-methylpyridine-2-carbonitrile via alkaline hydrolysis. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The provided methodology is based on established procedures for the hydrolysis of cyanopyridines, with specific considerations for the substrate .

Introduction

The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. For pyridine derivatives, this reaction opens avenues for the creation of a diverse range of functionalized molecules with potential biological activity. The target molecule, this compound, is a valuable building block in medicinal chemistry. This protocol outlines a robust and reproducible method for its preparation from the corresponding carbonitrile.

Reaction Scheme

The overall reaction involves the hydrolysis of the nitrile group of 5-bromo-3-methylpyridine-2-carbonitrile in the presence of a strong base, followed by acidification to yield the desired carboxylic acid.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the hydrolysis of 2-cyanopyridine derivatives.[1][2] Caution should be exercised to avoid temperatures exceeding 135°C during the reaction to prevent potential decarboxylation of the product.[1][3]

Materials and Reagents:

-

5-bromo-3-methylpyridine-2-carbonitrile

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle with a stirrer

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromo-3-methylpyridine-2-carbonitrile (1.0 eq) and a 10% aqueous solution of sodium hydroxide (2.5 eq).

-

Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours. It is crucial to maintain the reaction temperature below 135°C to minimize the risk of decarboxylation.[1]

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH of the solution reaches approximately 2-3. This will precipitate the this compound.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The final product should be a white to off-white solid.[4]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 5-bromo-3-methylpyridine-2-carbonitrile |

| Molecular Weight of Starting Material ( g/mol ) | 197.03 |

| Product | This compound |

| Molecular Weight of Product ( g/mol ) | 216.03 |

| Theoretical Yield (%) | >90 (based on similar reactions) |

| Appearance of Product | White to off-white solid[4] |

| Purity (by HPLC) | >95% |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-